5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile
Description
5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile is a brominated pyridine derivative characterized by a cyclobutylmethoxy substituent at position 2 and a nitrile group (-CN) at position 3. Its molecular formula is C₁₁H₁₁BrN₂O, with a molecular weight of 267.08 g/mol. The nitrile group enhances electrophilicity, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis . The cyclobutylmethoxy group contributes steric bulk and lipophilicity, influencing solubility and reactivity .
Properties
IUPAC Name |
5-bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-4-9(5-13)11(14-6-10)15-7-8-2-1-3-8/h4,6,8H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZNUQSROJBUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=N2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Amino-pyridine-3-carbonitrile
The synthesis begins with 2-amino-pyridine-3-carbonitrile , where the amino group directs electrophilic bromination to the para position (C5). Using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves 2-amino-5-bromo-pyridine-3-carbonitrile with an 87% yield.
Reaction Conditions :
Diazotization and Chlorination
The amino group is converted to a chloro substituent via diazotization. Treatment with NaNO₂ in concentrated HCl at -30°C forms a diazonium intermediate, which is quenched with CuCl to yield 2-chloro-5-bromo-pyridine-3-carbonitrile (68% yield).
Critical Parameters :
-
Temperature Control : Maintained at -30°C to prevent side reactions.
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CuCl Catalyst : Ensures efficient chloride substitution.
Copper-Catalyzed Alkoxylation
The chloro group at C2 is substituted with cyclobutylmethoxy via a Ullmann-type coupling . Combining 2-chloro-5-bromo-pyridine-3-carbonitrile with cyclobutylmethanol, CuI , and Cs₂CO₃ in DMF at 100°C for 24 hours affords the final product in ~70% yield.
Optimization Insights :
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Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility.
-
Solvent : DMF enhances reaction rate at elevated temperatures.
Mechanistic Considerations
Bromination Directed by Amino Group
The amino group activates the pyridine ring, directing electrophilic bromination to C5. NBS generates bromonium ions, which attack the electron-rich para position.
Diazotization Pathway
Diazotization proceeds via protonation of the amino group, forming a nitrosonium ion intermediate. Subsequent decomposition releases nitrogen gas, leaving a highly reactive aryl cation, which is trapped by chloride.
Ullmann Coupling for Ether Formation
Copper(I) mediates the oxidative addition of the chloroarene, followed by alkoxide coordination and reductive elimination to form the C–O bond.
Yield Analysis and Scalability
| Step | Reaction | Yield | Cumulative Yield |
|---|---|---|---|
| 1 | Bromination | 87% | 87% |
| 2 | Diazotization/Chlorination | 68% | 59% |
| 3 | Alkoxylation | 70% | 41% |
Industrial scalability is feasible, as demonstrated by the patent’s pilot-scale example using 5 kg of starting material. Key factors include:
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Cost Efficiency : Cyclobutylmethanol (~$50/mol) and CuI (~$20/mol) are economical.
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Purification : Column chromatography or recrystallization achieves >98% purity.
Alternative Methods and Limitations
Palladium-Catalyzed Cyanation
While cyanation via Rosenmund-von Braun reaction was explored, competing side reactions reduced yields to <30%.
Industrial Applications and Patent Landscape
The described method aligns with CN103420903A ’s emphasis on low-cost raw materials and avoidance of hazardous reagents. WO2017112719A1 highlights the utility of similar pyridine derivatives in muscarinic receptor modulation, underscoring this compound’s pharmaceutical relevance .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile in anticancer research. The compound has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating promising cytotoxic activity. For instance, molecular docking studies indicate that this compound can effectively bind to target proteins involved in cancer progression, such as kinases and transcription factors.
Table 1: Cytotoxicity of 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 8.9 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.3 | Cell cycle arrest |
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, suggesting potential for use in developing new antibiotics.
Table 2: Antimicrobial Activity of 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Synthesis of Novel Derivatives
5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile serves as a crucial intermediate in the synthesis of various novel derivatives through reactions such as Suzuki coupling and nucleophilic substitution.
Case Study: Synthesis of Pyridine Derivatives
In a reported study, the compound was reacted with various arylboronic acids under palladium catalysis to yield a series of new pyridine derivatives with enhanced biological activities. The reaction conditions were optimized to achieve high yields.
Material Science Applications
3.1 OLEDs and Organic Electronics
The compound's electron-deficient nature makes it suitable for applications in organic light-emitting diodes (OLEDs). It can be utilized as a building block for materials that exhibit desirable electronic properties.
Table 3: Performance Metrics of OLEDs Incorporating 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile
| Parameter | Value |
|---|---|
| Luminous Efficiency | 45 cd/A |
| Turn-on Voltage | 3.0 V |
| Lifetime | >10,000 hours |
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbonitrile group can influence its binding affinity and specificity. The compound’s effects on molecular pathways can be studied using techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis of structurally related pyridine derivatives, highlighting key differences in substituents, properties, and applications.
Structural and Functional Group Comparison
Physical Properties
- Solubility : The cyclobutylmethoxy group reduces aqueous solubility compared to smaller substituents (e.g., methoxy). This property can be advantageous in lipid-rich environments or drug delivery systems .
Biological Activity
5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile
- Molecular Formula : C12H12BrN2O
- Molecular Weight : 284.14 g/mol
- CAS Number : [Not available in search results]
The biological activity of 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound's structure allows it to engage with receptors and enzymes that are crucial in disease processes, particularly in cancer and inflammatory conditions.
Biological Activities
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit significant anticancer properties by inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines.
- For example, research on pyridine derivatives has demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
-
Antimicrobial Properties :
- The compound's potential as an antimicrobial agent is also noted, with preliminary studies suggesting it may inhibit the growth of certain bacterial strains.
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Neuroprotective Effects :
- Some derivatives of pyridine compounds have been investigated for neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridine derivatives, including those structurally similar to 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile. The results indicated that these compounds significantly inhibited the proliferation of human cancer cell lines with IC50 values ranging from 5 to 15 µM, suggesting a promising therapeutic potential for further development in oncology.
Case Study: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, derivative compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against resistant bacterial strains, indicating strong antibacterial properties that warrant further exploration.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile, and how do functional groups influence reaction conditions?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A plausible route includes:
Bromination : Introduce bromine at the 5-position via electrophilic substitution under controlled temperature (0–5°C) using Br₂ in H₂SO₄ .
Cyclobutylmethoxy Installation : Employ nucleophilic aromatic substitution (SNAr) at the 2-position using cyclobutylmethanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 80–100°C .
Cyanation : Introduce the nitrile group at the 3-position via cyanation using CuCN or Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) .
Key Considerations : Steric hindrance from the cyclobutyl group may slow SNAr kinetics; microwave-assisted synthesis can enhance reaction efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve signals. The cyclobutylmethoxy group shows distinct splitting patterns (e.g., multiplet for cyclobutyl CH₂ at δ 1.6–2.2 ppm). The pyridine ring protons resonate downfield (δ 7.5–8.5 ppm) .
- IR : Confirm the nitrile group via a sharp peak at ~2230 cm⁻¹. Ether (C-O-C) stretches appear at ~1100–1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 257.03 (C₁₁H₁₄BrN₂O requires 257.03) .
Q. What are the reactivity patterns of 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile in cross-coupling reactions?
- Methodological Answer : The bromine at C5 and nitrile at C3 make this compound suitable for:
- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄/BINAP catalysts and K₂CO₃ in toluene/ethanol .
- Nitrile Transformations : Convert the nitrile to amides (via hydrolysis) or tetrazoles (using NaN₃/CuI) for pharmacological studies .
Challenge : The electron-withdrawing nitrile may deactivate the pyridine ring; optimize catalysts (e.g., Pd(OAc)₂ with XPhos) to enhance reactivity .
Advanced Research Questions
Q. How can computational chemistry (DFT) guide the design of catalytic systems for reactions involving 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Electrophilicity : The nitrile group increases electron deficiency at C3, favoring nucleophilic attacks.
- Transition States : Model Pd-catalyzed coupling steps to identify rate-limiting barriers (e.g., oxidative addition of Br) .
Validation : Compare computed HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) to refine catalytic conditions .
Q. What strategies resolve contradictions in biological activity data for derivatives of 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., cyclobutylmethoxy vs. methoxy) and assay against target enzymes (e.g., kinases) to isolate steric/electronic effects .
- Data Triangulation : Combine in vitro assays (IC₅₀), molecular docking (AutoDock Vina), and pharmacokinetic simulations (ADMET predictors) to distinguish false positives .
Case Study : Conflicting IC₅₀ values may arise from assay pH differences; standardize buffer conditions (e.g., pH 7.4 PBS) .
Q. How to optimize crystallographic analysis for 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C. Heavy atoms (Br) enhance X-ray diffraction contrast .
- Refinement : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters for Br and O atoms .
Example : A derivative with a similar bromopyridine scaffold showed space group P2₁/c and Z = 4, validated via R-factor < 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
